molecular formula C11H8BrClN2O3 B1336588 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001500-72-6

1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Numéro de catalogue: B1336588
Numéro CAS: 1001500-72-6
Poids moléculaire: 331.55 g/mol
Clé InChI: MJJTVHPXSDXLAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a high-value chemical intermediate primarily employed in the discovery and development of novel therapeutics. Its core research application lies in the synthesis of potent and selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a central regulator of inflammation and cell death pathways (necroptosis) , and its inhibition is a promising therapeutic strategy for a range of conditions, including autoimmune, inflammatory, and neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. This compound serves as a critical scaffold, where the pyrazole-carboxylic acid moiety can be functionalized to interact with the kinase's active site, while the 4-bromo-2-chlorophenoxy group contributes to binding affinity and selectivity. Researchers utilize this building block to create compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, aiming to optimize pharmacokinetic properties and efficacy. Targeting necroptosis has been identified as a key avenue for treating human diseases , making intermediates like this essential for probing this complex biological pathway. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJTVHPXSDXLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCN2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167304
Record name 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-72-6
Record name 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Pyrazole Core Synthesis and Carboxylation

A common approach starts with 3-methyl-5-bromopyrazole as a key intermediate. This intermediate can be synthesized by ring closure reactions involving 3-aminocrotononitrile and hydrazine hydrate under reflux conditions (60–90°C for 8–24 hours), yielding 3-amino-5-methylpyrazole. Subsequent bromination introduces the bromine atom at the 5-position of the pyrazole ring.

The methyl group at the 3-position is then oxidized to a carboxylic acid using potassium permanganate as the oxidizing agent in acidic medium (hydrochloric acid, 0.1–0.2 M). The oxidation is typically performed by slowly adding potassium permanganate solution to a stirred solution of 3-methyl-5-bromopyrazole in hydrochloric acid at temperatures ranging from 40°C to 80°C, followed by stirring for 20–40 minutes. The product, 5-bromo-1H-3-pyrazolecarboxylic acid, is isolated by extraction and purification, with yields reported between 70% and 85% depending on conditions.

Step Reagents & Conditions Temperature Time Yield (%)
Ring closure 3-aminocrotononitrile + hydrazine hydrate 60–90°C reflux 8–24 h Not specified
Bromination Brominating agent (e.g., BrCCl2CCl2Br) -78°C (harsh conditions) or alternative milder methods Variable Not specified
Oxidation KMnO4 + HCl (0.1–0.2 M) 40–80°C 20–40 min 70–85

Attachment of Halogenated Phenoxy Methyl Group

The key step to obtain 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves the condensation of the pyrazole-3-carboxylic acid intermediate with 4-bromo-2-chlorophenol or its derivatives.

This is typically achieved by:

  • Reacting 5-bromo-1H-3-pyrazolecarboxylic acid with 4-bromo-2-chlorophenol in the presence of a base such as potassium carbonate.
  • The reaction is carried out in ethanol or another suitable solvent under reflux conditions for 8–24 hours.
  • After completion, the reaction mixture is cooled, extracted, and purified to isolate the target compound.
Step Reagents & Conditions Solvent Temperature Time Yield (%)
Condensation 5-bromo-1H-3-pyrazolecarboxylic acid + 4-bromo-2-chlorophenol + K2CO3 Ethanol Reflux (approx. 78°C) 8–24 h 70–75

Alternative Synthetic Routes and Considerations

One alternative method involves protecting the amino group of pyrazole with dimethylaminosulfonyl chloride, followed by lithiation with butyllithium at -78°C, bromination, and subsequent deprotection. However, this method requires harsh low-temperature conditions and the use of strong bases such as lithium diisopropylamide (LDA), making it less practical for large-scale synthesis.

Step No. Reaction Type Starting Material Reagents Conditions Product Yield (%)
1 Ring closure 3-aminocrotononitrile Hydrazine hydrate 60–90°C, 8–24 h reflux 3-amino-5-methylpyrazole Not specified
2 Bromination 3-amino-5-methylpyrazole Brominating agent (e.g., BrCCl2CCl2Br) -78°C or milder alternatives 3-methyl-5-bromopyrazole Not specified
3 Oxidation 3-methyl-5-bromopyrazole KMnO4, HCl (0.1–0.2 M) 40–80°C, 20–40 min 5-bromo-1H-3-pyrazolecarboxylic acid 70–85
4 Condensation 5-bromo-1H-3-pyrazolecarboxylic acid + 4-bromo-2-chlorophenol K2CO3 Ethanol, reflux, 8–24 h This compound 70–75
  • The oxidation step using potassium permanganate is critical and sensitive to temperature and reagent concentration. Optimizing these parameters can improve yield and purity.
  • The condensation reaction benefits from the use of solid potassium carbonate as a base and ethanol as a solvent, providing good yields under relatively mild reflux conditions.
  • Avoiding harsh reagents like butyllithium and LDA at very low temperatures (-78°C) improves scalability and safety.
  • Purification typically involves extraction with ethyl acetate and drying over anhydrous sodium sulfate, followed by filtration and concentration.

The preparation of this compound is efficiently achieved through a multi-step synthesis involving pyrazole ring formation, selective bromination, oxidation to the carboxylic acid, and final condensation with a halogenated phenol. The described methods provide good yields under manageable reaction conditions, making them suitable for research and potential industrial application. Optimization of reaction parameters, especially in the oxidation and condensation steps, is key to maximizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

    Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Properties :

  • Molecular Weight : 331.55 g/mol
  • Synthesis: Multi-step process involving alkylation of 4-bromo-2-chlorophenol, cyclization with hydrazine derivatives, and purification via chromatography .
  • Applications : Investigated for anti-inflammatory, anticancer, and agrochemical uses due to its enzyme-inhibitory activity .

Comparison with Structurally Similar Compounds

Substitution Variations on the Phenoxy Group

Compounds with halogen or alkyl substitutions on the phenoxy group exhibit distinct reactivity and biological activity profiles.

Compound Name Substituents (Phenoxy) Molecular Formula Key Differences vs. Target Compound Biological Activity Reference
1-(4-Bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid 4-Br, 3-CH₃ C₁₀H₈BrN₂O₂ Methyl instead of Cl at position 3; lacks methyl bridge Enzyme inhibition (metabolic pathways)
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid 3-Br, 4-CH₃ C₁₀H₈BrN₂O₂ Bromine and methyl positions swapped Potential anticancer applications
5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid 4-Cl (phenyl), 5-Cl C₁₀H₆Cl₂N₂O₂ Dual Cl substitution; no bromine or methyl bridge Moderate anticoagulant activity

Impact of Substituents :

  • Bromine/Chlorine Positions : The 4-bromo-2-chloro configuration in the target compound enhances steric and electronic effects, improving binding to hydrophobic enzyme pockets .
  • Methyl vs.

Functional Group Variations

Replacing the carboxylic acid group alters reactivity and pharmacokinetics.

Compound Name Functional Group Molecular Formula Key Differences vs. Target Compound Applications Reference
1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide -CONH₂ C₁₁H₉BrClN₃O₂ Amide group enhances metabolic stability Drug design (prolonged activity)
1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate -COOR (ester) C₁₂H₁₀BrClN₂O₃ Ester improves bioavailability Prodrug development
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid -COOH, 4-F-C₆H₄-CH₂ C₁₂H₁₁FN₂O₂ Fluorine enhances electronegativity Antiviral and anti-inflammatory

Functional Group Effects :

  • Carboxamide : Increases resistance to hydrolysis, extending half-life in vivo .
  • Ester : Facilitates cell membrane penetration but requires enzymatic cleavage for activation .

Positional Isomerism in Pyrazole Substitution

Variations in substituent positions on the pyrazole ring modulate biological interactions.

Compound Name Substituent Positions Molecular Formula Key Differences vs. Target Compound Biological Activity Reference
1-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid 1-(2,4-dimethylphenyl), 5-(4-F-C₆H₄) C₁₈H₁₆FN₂O₂ Dual aryl groups; fluorine enhances binding Agrochemical lead compound
1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-OH, 5-CH₃ C₁₁H₁₀N₂O₃ Hydroxyl group increases polarity Antioxidant and anti-inflammatory

Positional Effects :

  • 5-Methyl Substitution : In , the methyl group at position 5 reduces steric hindrance, enhancing interaction with planar enzyme active sites .
  • Dual Aryl Groups : Compounds like those in exhibit stronger π-π stacking, improving target affinity .

Anti-Inflammatory and Anticancer Potency :

  • The target compound shows IC₅₀ values of 12 µM (COX-2 inhibition) and 8 µM (cancer cell lines), outperforming analogs like 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (IC₅₀ = 25 µM for COX-2) .
  • Mechanism : Halogen substituents enhance hydrophobic interactions with enzyme pockets, while the carboxylic acid group participates in hydrogen bonding .

Agrochemical Efficacy :

  • The target compound inhibits plant auxin transport at 0.1 ppm, whereas 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid requires 0.5 ppm for similar effects .

Activité Biologique

1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a carboxylic acid group and a phenoxy group that contains bromine and chlorine atoms. The synthesis typically involves:

  • Formation of the Phenoxy Intermediate : The reaction of 4-bromo-2-chlorophenol with an alkylating agent.
  • Cyclization : The phenoxy intermediate is then cyclized with hydrazine derivatives to form the pyrazole ring.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects:

  • Anti-inflammatory Activity : It has shown potential in inhibiting inflammatory pathways, possibly through the modulation of cytokine production.
  • Anticancer Properties : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been reported to have IC50 values in the micromolar range against various cancer types, including breast (MCF7) and lung (A549) cancers .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound and related compounds:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF73.79Induces apoptosis
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamideHep-23.25Cytotoxicity
Ethyl pyrazole derivativeA54926.00Growth inhibition
Novel pyrazole derivativesNCI-H4600.39Autophagy induction

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Applications in Medicinal Chemistry

The compound is being explored for various applications in drug design:

  • Pharmacophore Development : Its structure serves as a potential scaffold for developing new anti-inflammatory and anticancer drugs.
  • Agrochemical Potential : The herbicidal properties are under investigation, focusing on its ability to disrupt specific biological pathways in plants .

Case Studies

Several studies highlight the efficacy of this compound:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF7 cells, indicating its potential as an anticancer agent .
  • In Vivo Studies : Animal models have shown that administration of this compound reduces tumor size significantly compared to controls, supporting its therapeutic potential .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : A multi-step synthesis route is typically employed. For example:

Core Pyrazole Formation : Condense substituted hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole ring .

Phenoxy Methylation : Introduce the (4-bromo-2-chlorophenoxy)methyl group via nucleophilic substitution or Mitsunobu reaction, using 4-bromo-2-chlorophenol and a bromomethyl precursor .

Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid moiety .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted phenols or ester intermediates.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • 1H NMR : Dissolve in DMSO-d₆ and analyze at 400 MHz. Expect peaks for aromatic protons (δ 7.2–8.1 ppm), pyrazole CH (δ 6.5–7.0 ppm), and the phenoxymethyl group (δ 4.5–5.5 ppm for CH₂) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]+ ~399–401 Da) and fragmentation patterns .

Q. What are the recommended handling and storage protocols?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Crystal Growth : Recrystallize from ethanol/water mixtures to obtain single crystals suitable for diffraction .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 294 K.
  • Analysis : Refine structures with SHELXL; focus on bond angles (C-O-C in phenoxy group) and torsional strain in the pyrazole-phenoxy linkage .
    Note : Compare experimental data with computational models (DFT) to validate conformations .

Q. How to design experiments to evaluate its stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze by TLC for decomposition products like 4-bromo-2-chlorophenol .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures and phase transitions .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀ values .
  • Metabolite Interference : Use LC-MS to identify metabolites (e.g., glucuronidated or oxidized derivatives) that may alter activity .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing Br/Cl with F) to isolate structure-activity relationships .

Q. How to assess its potential as a pharmaceutical intermediate?

  • Methodological Answer :
  • In Vitro ADMET :
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to evaluate metabolic interactions .
  • In Vivo Pharmacokinetics : Administer orally to rodent models and measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

Data Analysis & Computational Questions

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI). Focus on hydrogen bonding between the carboxylic acid and Thr200 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate with activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.